N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated indole core, a piperidine moiety, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-oxoindole to form 5-bromo-2-oxoindole. This intermediate is then reacted with piperidine and formaldehyde to introduce the piperidinomethyl group. The resulting compound undergoes further reactions with 2-methoxyphenoxyacetic acid hydrazide to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H25BrN4O4 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H25BrN4O4/c1-31-19-7-3-4-8-20(19)32-14-21(29)25-26-22-17-13-16(24)9-10-18(17)28(23(22)30)15-27-11-5-2-6-12-27/h3-4,7-10,13,30H,2,5-6,11-12,14-15H2,1H3 |
InChI Key |
ARRGZQZKLIQSHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O |
Origin of Product |
United States |
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